molecular formula C24H33N5O3 B6484889 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 941914-13-2

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B6484889
CAS No.: 941914-13-2
M. Wt: 439.6 g/mol
InChI Key: DYQXRMRHXJEVNO-UHFFFAOYSA-N
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Description

This compound features a central ethanediamide (oxamide) backbone linking two pharmacophoric groups:

  • Arylpiperazine moiety: A 4-methylpiperazinyl group attached to a 4-(dimethylamino)phenyl substituent.
  • 4-Methoxyphenyl group: A para-methoxy-substituted aromatic ring.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c1-27(2)20-9-5-18(6-10-20)22(29-15-13-28(3)14-16-29)17-25-23(30)24(31)26-19-7-11-21(32-4)12-8-19/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQXRMRHXJEVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperazine and Methoxyphenyl Groups

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
  • Key Differences: Substituent on Piperazine: 4-Methylbenzoyl vs. 4-methylpiperazinyl. Aromatic Group: 4-(Dimethylamino)phenyl vs. benzoyl-linked phenyl.
  • Implications: The benzoyl group may reduce basicity compared to the methylpiperazinyl group, altering solubility and receptor interactions.
4-Methoxybutyrylfentanyl ()
  • Core Structure : Piperidine (vs. piperazine) with a butanamide chain.
  • Key Similarities :
    • 4-Methoxyphenyl group.
    • Amide functionality (butanamide vs. ethanediamide).
  • Implications :
    • Piperidine’s rigidity vs. piperazine’s flexibility may affect binding to opioid receptors.
    • Shorter ethanediamide chain in the target compound could limit hydrophobic interactions .
N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin ()
  • Key Features :
    • Piperazine ring and 4-methoxybenzyl group.
    • Pyridin-2-amin substituent.
  • Implications: Dual histamine H1/H4 receptor activity highlights piperazine’s role in receptor targeting.

Ethanediamide Derivatives

N'-[(E)-(1,3-Dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide ()
  • Key Differences: Butanediamide (4-carbon chain) vs. ethanediamide (2-carbon chain). Pyrazole substituent vs. dimethylaminophenyl group.
  • Implications: Longer amide chain may enhance conformational flexibility but reduce metabolic stability. Pyrazole’s electron-withdrawing effects contrast with dimethylamino’s electron-donating properties .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 4-Methoxybutyrylfentanyl Compound
Core Structure Piperazine + ethanediamide Piperazine + ethanediamide Piperidine + butanamide Piperazine + pyridine
Aromatic Substituent 4-Methoxyphenyl 4-Methoxyphenyl 4-Methoxyphenyl 4-Methoxybenzyl
Amide Chain Length Ethanediamide (2 carbons) Ethanediamide (2 carbons) Butanamide (4 carbons) N/A
Appearance Not reported Not reported White powder Not reported
UVmax Not reported Not reported Not determined Not reported

Research Findings and Implications

  • Piperazine vs.
  • Methoxyphenyl Group : Consistent across analogs for improved solubility and metabolic stability .
  • Ethanediamide Linkage : Likely critical for intermolecular interactions, as seen in compounds with similar backbones .

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